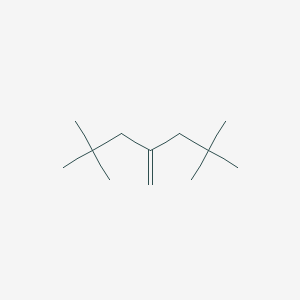

Heptane, 2,2,6,6-tetramethyl-4-methylene-

Description

Contextualizing the Research Landscape of Highly Branched Alkenes

Highly branched alkenes are a class of unsaturated hydrocarbons that have garnered significant interest in chemical research. Unlike their straight-chain counterparts, the dense branching of these molecules introduces unique physical and chemical properties. A major focus of research is their synthesis, as creating these complex structures can be challenging. researchgate.net Researchers are exploring various chemocatalytic methods for the targeted, de novo synthesis of densely-branched isoalkanes and cycloalkanes, often with the goal of producing high-octane components for renewable gasoline. researchgate.net

The reactivity of branched alkenes is another key area of investigation. The degree of substitution around the carbon-carbon double bond significantly influences their reactivity in reactions like hydrogenation. researchgate.net For instance, while increased substitution might electronically favor certain reactions, the steric bulk can hinder the approach of reactants to a catalyst's surface, thereby slowing or preventing the reaction. researchgate.net The development of catalytic systems, such as those based on titanocene (B72419) or rhodium, capable of facilitating transformations of sterically hindered alkenes is an active field of study. acs.orgmdpi.com

Significance of Sterically Hindered Molecular Architectures in Organic Chemistry

Steric hindrance is a fundamental concept in organic chemistry that describes the influence of a molecule's three-dimensional shape on its reactivity. chemistrytalk.orgunacademy.com It arises from the spatial arrangement of atoms and bulky groups within a molecule, which can obstruct chemical reactions. chemistrylearner.com This phenomenon, also known as a steric effect, can significantly slow down reaction rates or even prevent them from occurring by making it difficult for reactants to approach each other and form the necessary transition state. fiveable.menumberanalytics.com

The effects of steric hindrance are multifaceted:

Reaction Rates: Bulky groups near a reaction site can create steric strain, increasing the activation energy required for a reaction and thus decreasing its rate. fiveable.me This is particularly evident in nucleophilic substitution reactions, where bulky substituents can impede the approach of a nucleophile. chemistrylearner.combyjus.com

Reaction Selectivity: Steric hindrance can be used to control the outcome of a reaction, favoring one pathway over another. chemistrytalk.org For example, in substitution reactions, a sterically hindered substrate may favor an SN1 mechanism over an SN2 mechanism because the congestion prevents the "backside attack" required for SN2. chemistrytalk.orgchemistrylearner.com

Molecular Stability and Geometry: When multiple bulky groups are in close proximity, they repel each other, leading to steric strain. unacademy.com This strain increases the molecule's internal energy and can distort its bond angles and bond lengths from their ideal values to relieve the repulsion. numberanalytics.com A molecule will naturally favor the conformation with the lowest energy and minimal steric strain. unacademy.com

Understanding steric effects is crucial for designing synthetic routes and predicting the outcomes of chemical reactions.

Overview of Heptane (B126788), 2,2,6,6-tetramethyl-4-methylene- within Aliphatic Hydrocarbon Studies

Heptane, 2,2,6,6-tetramethyl-4-methylene-, also known as 1,1-dineopentylethylene, serves as a model compound for studying the properties of highly branched and sterically hindered aliphatic hydrocarbons. ontosight.ainist.gov Its structure imparts significant steric hindrance around the central methylene (B1212753) group.

Physical and Chemical Properties This compound is a colorless liquid at room temperature with a distinct odor. ontosight.ai The presence of bulky tetramethyl groups influences its intermolecular forces, affecting properties like its boiling point. ontosight.ai Due to its non-polar, hydrocarbon nature, it is insoluble in water but soluble in organic solvents like alcohol. thegoodscentscompany.com Its synthesis can involve complex organic reactions like Friedel-Crafts alkylation to precisely install the methyl and methylene groups onto the heptane framework. ontosight.ai Potential applications for such thermally stable and oxidation-resistant compounds include the production of lubricants, fuels, and other specialty chemicals. ontosight.ai

Below are key identifiers and computed properties for the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H24 | nih.gov |

| Molecular Weight | 168.32 g/mol | nih.gov |

| IUPAC Name | 2,2,6,6-tetramethyl-4-methylideneheptane | nih.gov |

| CAS Number | 141-70-8 | nist.gov |

| Synonyms | 4,4-Dimethyl-2-neopentyl-1-pentene, 1,1-dineopentylethylene | nist.gov |

Spectroscopic data, including 1H NMR, Mass Spectrometry, and IR Spectra, are available for Heptane, 2,2,6,6-tetramethyl-4-methylene- through databases such as the NIST Chemistry WebBook and PubChem, providing valuable resources for its characterization and study. nih.govnist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethyl-4-methylideneheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h1,8-9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFZRYOCZCLYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059708 | |

| Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-70-8 | |

| Record name | 2,2,6,6-Tetramethyl-4-methyleneheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-dimethylpropyl)-4,4-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Heptane, 2,2,6,6 Tetramethyl 4 Methylene

Design Principles for Tetramethyl-Substituted Alkene Synthesis

The synthesis of highly substituted alkenes, particularly those with quaternary carbon centers adjacent to the double bond, presents considerable challenges. rsc.org The core design principles for constructing a molecule like Heptane (B126788), 2,2,6,6-tetramethyl-4-methylene-, which features two neopentyl groups attached to a single olefinic carbon, revolve around overcoming significant steric hindrance.

Classical methods for forming carbon-carbon double bonds often prove inefficient when applied to sterically demanding substrates. rsc.org Key considerations in the design process include:

Steric Management: The bulky tert-butyl groups create a sterically shielded environment. Synthetic routes must be chosen to minimize steric clashes in transition states. For instance, reactions that proceed through less crowded intermediates or utilize highly reactive reagents are often preferred.

Precursor Stability: The stability of intermediates is crucial. Carbocation intermediates, for example, may be prone to rearrangement, which could lead to a mixture of undesired isomeric products. chemistrysteps.com

Bond Formation Strategy: The choice of which bond to form last is a critical design element. For this target molecule, the final step is logically the formation of the C=C double bond, as constructing the highly congested C4 quaternary center with the double bond already in place would be exceptionally difficult.

Reagent Selection: Reagents must be carefully selected. For olefination, nucleophilic reagents must be potent enough to attack a hindered carbonyl group. For elimination pathways, the choice of base can dictate the regiochemical outcome. almerja.com

Investigation of Reaction Pathways for Introducing the 4-Methylene Group within Heptane Frameworks

The introduction of the exocyclic methylene (B1212753) group is the pivotal step in the synthesis of Heptane, 2,2,6,6-tetramethyl-4-methylene-. Several olefination strategies can be considered, with the Wittig reaction and Peterson olefination being primary candidates.

A plausible retrosynthetic analysis points to 2,2,6,6-tetramethylheptan-4-one as the key precursor. The primary challenge then becomes the conversion of this sterically hindered ketone to the desired alkene.

Wittig Olefination: This reaction is a widely used method for converting ketones into alkenes. lumenlearning.comlibretexts.org The use of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is particularly common for installing a methylene group and has been shown to be effective even with hindered ketones. lumenlearning.comwikipedia.org However, the reaction with severely hindered ketones can be slow and result in low yields. libretexts.orgjove.com

Pathway:

Preparation of the Wittig reagent, methylenetriphenylphosphorane, by deprotonating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide.

Reaction of the hindered ketone, 2,2,6,6-tetramethylheptan-4-one, with the ylide to form a betaine (B1666868) intermediate, which collapses to an oxaphosphetane.

The oxaphosphetane then decomposes to yield the final alkene product and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Peterson Olefination: This reaction serves as a silicon-based alternative to the Wittig reaction and involves the reaction of an α-silyl carbanion with a ketone. wikipedia.orgnumberanalytics.com A key advantage is that the intermediate β-hydroxysilane can sometimes be isolated, and subsequent elimination under either acidic or basic conditions can provide stereochemical control, although this is not a factor for the target molecule. nrochemistry.comorganic-chemistry.org

Pathway:

Generation of an α-silyl carbanion, such as (trimethylsilyl)methyllithium.

Addition of the carbanion to 2,2,6,6-tetramethylheptan-4-one to form a β-silyl alkoxide intermediate.

Elimination of the silyloxy group to form the double bond. This can be promoted by either acid or base. nrochemistry.com

Elimination Reactions: An alternative, though likely more complex, pathway involves the dehydration of a tertiary alcohol. This would require the synthesis of 4-methyl-2,2,6,6-tetramethylheptan-4-ol. Acid-catalyzed dehydration would likely proceed via an E1 mechanism, which could lead to rearranged products and a mixture of alkenes. khanacademy.orglibretexts.org Base-induced elimination (E2) of a derivative (e.g., a tosylate) would require a non-hindered proton on an adjacent carbon, making the formation of the desired exocyclic double bond challenging and likely to compete with the formation of the more substituted internal alkene (Zaitsev's product). chemistrysteps.comscribd.com

Evaluation of Catalytic Systems in the Formation of Highly Branched Heptenes

While the key olefination step is often stoichiometric, catalytic methods are crucial for the efficient and selective synthesis of the precursors and for potential alternative C-C bond-forming strategies.

Precursor Synthesis: The synthesis of the key ketone, 2,2,6,6-tetramethylheptan-4-one, could involve catalytic C-C bond formation. For example, a Grignard reaction between neopentylmagnesium bromide and pivaloyl chloride could be explored. Modern cross-coupling reactions, however, offer more advanced catalytic options. Nickel-catalyzed systems, for instance, have shown promise in the alkenylation of ketones, providing a potential, albeit unconventional, route. acs.org

Catalytic Olefination: While traditional olefination methods are stoichiometric, significant research is underway to develop catalytic alternatives.

Metathesis: Alkene metathesis, catalyzed by ruthenium or molybdenum complexes, is a powerful tool for alkene synthesis. nih.gov However, it is generally unsuitable for preparing terminal methylene groups of this nature and is severely hampered by the steric hindrance required for forming tetrasubstituted olefins. nih.gov

Photoredox Catalysis: Emerging methods in photoredox catalysis offer novel pathways for ketone-olefin coupling reactions under mild, metal-free conditions, potentially providing a future avenue for synthesizing such structures. unc.edu Electrophotocatalytic methods are also being developed to olefinate ketones using simple alkenes under non-basic conditions, which could circumvent the limitations of traditional, base-sensitive reagents. nih.gov

Analysis of Regioselectivity and Stereoselectivity in Heptane, 2,2,6,6-tetramethyl-4-methylene- Preparation

Stereoselectivity: The target molecule, Heptane, 2,2,6,6-tetramethyl-4-methylene-, does not possess any chiral centers, nor can it exist as E/Z isomers due to the two hydrogen atoms on the methylene carbon. Therefore, stereoselectivity is not a consideration in the final olefination step.

Regioselectivity: Regioselectivity is a critical factor, particularly if elimination-based pathways are considered.

In the acid-catalyzed dehydration of the hypothetical 4-methyl-2,2,6,6-tetramethylheptan-4-ol precursor, the reaction would likely follow Zaitsev's rule , leading to the formation of the more thermodynamically stable, more substituted internal alkene (2,2,6,6-tetramethyl-4-methylhept-3-ene) as the major product, rather than the desired terminal alkene. chemistrysteps.comscribd.com

To favor the less substituted "Hofmann" product (the target molecule), an E2 elimination using a sterically hindered base would be required. chemistrysteps.com However, the substrate would need a suitable leaving group at the 4-position and an adjacent methyl group. The extreme steric hindrance around the tertiary carbon would make accessing the necessary protons challenging even for a bulky base.

Given these challenges, olefination reactions like the Wittig or Peterson are superior as they are inherently regioselective, ensuring the double bond forms precisely at the location of the original carbonyl group. lumenlearning.comjove.com

Development of Advanced Synthetic Strategies and Future Directions in Heptane, 2,2,6,6-tetramethyl-4-methylene- Synthesis

Future synthetic strategies for this and other highly branched alkenes will likely focus on overcoming the limitations of classical methods through novel catalytic systems.

C-H Activation: A forward-thinking approach involves the direct functionalization of C-H bonds. numberanalytics.com Catalytic systems, often based on rhodium, iridium, or palladium, could potentially be used to construct the complex carbon skeleton from simpler alkane feedstocks. rsc.orgwikipedia.orgacs.org For example, a catalytic process could couple two molecules of a neopentyl-containing fragment or directly introduce the methylene group onto a pre-formed heptane backbone, though achieving the required regioselectivity remains a formidable challenge.

Deconstructive Olefination: Recent advances have demonstrated the synthesis of olefins from unstrained ketones via dehydroacylation. nih.gov Such a method, if adaptable, could provide a novel disconnection approach for synthesizing the target molecule from a more complex precursor.

Catalytic Olefination of Hindered Ketones: The development of efficient, transition-metal-catalyzed olefination reactions that are tolerant of extreme steric hindrance is a significant area of ongoing research. acs.orgnih.gov Nickel- and copper-based systems are being explored that operate under milder conditions and with broader functional group tolerance than traditional methods. acs.orgnih.gov

Future research will likely focus on designing catalysts with precisely tailored steric and electronic properties to accommodate bulky substrates, enabling the efficient and selective synthesis of complex molecules like Heptane, 2,2,6,6-tetramethyl-4-methylene-.

Advanced Spectroscopic Characterization Methodologies for Heptane, 2,2,6,6 Tetramethyl 4 Methylene

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and stereochemistry can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons present in a molecule and their neighboring protons. In the case of Heptane (B126788), 2,2,6,6-tetramethyl-4-methylene-, the structure dictates a relatively simple ¹H NMR spectrum due to the high degree of symmetry and the absence of protons on adjacent carbons, which would otherwise lead to spin-spin coupling.

The molecule possesses three distinct proton environments:

The eighteen equivalent protons of the two tertiary-butyl groups [-C(CH₃)₃].

The four equivalent allylic protons of the two methylene (B1212753) groups [-CH₂-].

The two equivalent vinylic protons of the terminal methylene group [=CH₂].

Due to the absence of adjacent, non-equivalent protons, all signals in the ¹H NMR spectrum of Heptane, 2,2,6,6-tetramethyl-4-methylene- are expected to appear as singlets. The predicted chemical shifts are based on the electronic environment of each proton type.

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| Tertiary-butyl Protons (-C(CH₃)₃) | 18 | ~0.9 - 1.0 | Singlet |

| Allylic Protons (-CH₂-) | 4 | ~2.0 | Singlet |

| Vinylic Protons (=CH₂) | 2 | ~4.6 - 4.8 | Singlet |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. For Heptane, 2,2,6,6-tetramethyl-4-methylene-, symmetry reduces the number of expected signals to six, despite the presence of twelve carbon atoms in the molecule.

The six distinct carbon environments are:

The six equivalent methyl carbons of the two tertiary-butyl groups.

The two equivalent quaternary carbons of the tertiary-butyl groups.

The two equivalent allylic methylene carbons.

The quaternary vinylic carbon.

The terminal vinylic methylene carbon.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons (-C H₃) | ~30 - 32 |

| Quaternary Carbons (-C (CH₃)₃) | ~32 - 34 |

| Allylic Methylene Carbons (-C H₂-) | ~50 - 52 |

| Terminal Vinylic Methylene Carbon (=C H₂) | ~110 - 112 |

| Quaternary Vinylic Carbon (>C =CH₂) | ~150 - 152 |

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Heptane, 2,2,6,6-tetramethyl-4-methylene-, no cross-peaks would be expected in the COSY spectrum. This is because all the proton environments are isolated from each other by quaternary carbons, meaning there are no protons on adjacent carbons to couple with. The absence of COSY correlations would be a strong confirmation of the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. For the target molecule, the HSQC spectrum would show correlations between:

The proton signal at ~0.9-1.0 ppm and the carbon signal at ~30-32 ppm (methyl groups).

The proton signal at ~2.0 ppm and the carbon signal at ~50-52 ppm (allylic methylene groups).

The proton signal at ~4.6-4.8 ppm and the carbon signal at ~110-112 ppm (terminal vinylic methylene group).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations for Heptane, 2,2,6,6-tetramethyl-4-methylene- would include:

Correlations from the tertiary-butyl protons (~0.9-1.0 ppm) to the quaternary carbon of the t-butyl group (~32-34 ppm) and the allylic methylene carbon (~50-52 ppm).

Correlations from the allylic methylene protons (~2.0 ppm) to the quaternary carbon of the t-butyl group (~32-34 ppm), the quaternary vinylic carbon (~150-152 ppm), and the terminal vinylic methylene carbon (~110-112 ppm).

Correlations from the terminal vinylic protons (~4.6-4.8 ppm) to the allylic methylene carbon (~50-52 ppm) and the quaternary vinylic carbon (~150-152 ppm).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of Heptane, 2,2,6,6-tetramethyl-4-methylene- is expected to be dominated by absorptions from C-H and C=C bonds. Analysis of the gas-phase IR spectrum from the NIST database reveals several key absorption bands. nist.gov

| Vibrational Mode | Observed Frequency (cm⁻¹) | Description |

| =C-H Stretch | ~3080 | Stretching of the C-H bonds on the terminal methylene group. |

| C-H Stretch (sp³) | ~2870 - 2960 | Asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene groups. |

| C=C Stretch | ~1645 | Stretching of the carbon-carbon double bond. |

| CH₂ Scissoring | ~1465 | Bending vibration of the sp³-hybridized methylene groups. |

| CH₃ Asymmetric Bending | ~1450 | Asymmetric bending of the methyl C-H bonds. |

| CH₃ Symmetric Bending | ~1365 | Symmetric "umbrella" bending of the methyl C-H bonds, often a doublet for t-butyl groups. |

| =CH₂ Out-of-Plane Bend | ~890 | A strong absorption characteristic of a geminal disubstituted alkene. |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Generally, symmetric vibrations and vibrations of non-polar bonds produce strong Raman signals.

For Heptane, 2,2,6,6-tetramethyl-4-methylene-, the following Raman active modes would be expected:

C=C Stretch: The carbon-carbon double bond stretch at around 1645 cm⁻¹ is expected to be a strong and sharp peak in the Raman spectrum due to the significant change in polarizability as the double bond stretches.

Symmetric C-H Stretches: The symmetric stretching modes of the C-H bonds in the methyl and methylene groups (around 2870 cm⁻¹) would also be prominent.

Symmetric CH₃ Bending: The symmetric bending of the methyl groups in the t-butyl moieties would also be Raman active.

Skeletal C-C Vibrations: The stretching and bending of the carbon-carbon single bonds in the molecular skeleton would give rise to signals in the fingerprint region of the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of "Heptane, 2,2,6,6-tetramethyl-4-methylene-," it provides indispensable information regarding its molecular weight and the fragmentation patterns that offer insights into its molecular structure.

Electron Ionization (EI) Mass Spectrometry of Heptane, 2,2,6,6-tetramethyl-4-methylene-

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+•), which is often unstable and undergoes extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions.

The molecular formula for Heptane, 2,2,6,6-tetramethyl-4-methylene- is C12H24, with a nominal molecular weight of 168 g/mol . wikipedia.org In the EI mass spectrum, a molecular ion peak at m/z 168 would be expected, although its intensity may be low due to the highly branched and unsaturated nature of the alkane, which promotes fragmentation.

The fragmentation of this compound is governed by the stability of the resulting carbocations. The structure contains two quaternary carbon atoms (C2 and C6) bonded to tert-butyl groups, which are known to readily form stable tert-butyl cations ([C(CH3)3]+) with an m/z of 57. This is often a prominent peak in the mass spectra of compounds containing this moiety. Cleavage of the C-C bonds is the most common fragmentation pathway for alkanes. docbrown.info

Another likely fragmentation involves the loss of a neopentyl radical ([C5H11]•), leading to a stable cation. Due to the presence of the methylene group, allylic cleavage is also a favored fragmentation pathway, which would lead to the formation of resonance-stabilized cations. The mass spectrum is expected to show characteristic clusters of peaks corresponding to the loss of successive alkyl groups. The major observed fragments are typically at m/z 41 and 29. nih.gov

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of Heptane, 2,2,6,6-tetramethyl-4-methylene-

| m/z | Proposed Fragment Ion | Structural Formula of Ion |

| 168 | Molecular Ion | [C12H24]+• |

| 153 | Loss of a methyl group | [M - CH3]+ |

| 111 | Loss of a tert-butyl group | [M - C4H9]+ |

| 57 | tert-Butyl cation | [C(CH3)3]+ |

| 41 | Allyl cation or Isopropyl cation | [C3H5]+ |

| 29 | Ethyl cation | [C2H5]+ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass.

The calculated exact mass of Heptane, 2,2,6,6-tetramethyl-4-methylene- (C12H24) is 168.187800766 Da. nih.gov HRMS can experimentally verify this mass, confirming the molecular formula. This is particularly useful for distinguishing between isomers (compounds with the same molecular formula but different structures) and isobars (compounds with the same nominal mass but different elemental compositions). For example, a compound with the formula C11H20O would also have a nominal mass of 168, but its exact mass would be 168.151415 Da. The high resolving power of HRMS can easily differentiate between these two compounds, providing unambiguous identification of the elemental formula.

Chromatographic Techniques Coupled with Spectrometry

Chromatographic techniques are essential for separating the components of a mixture prior to their detection and identification by a spectrometer. The coupling of chromatography with mass spectrometry provides a powerful tool for the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse technique for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer for detection and identification.

For Heptane, 2,2,6,6-tetramethyl-4-methylene-, GC-MS is an ideal method for assessing its purity. A typical analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into the GC. A non-polar capillary column would be used, and the oven temperature would be programmed to ramp up, allowing for the separation of the target compound from any impurities, such as isomers, starting materials from its synthesis, or degradation products. libretexts.org The retention time of the compound can be used for its identification by comparing it to a known standard. glsciences.comdtic.mil

As the main compound and any impurities elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum for each peak in the chromatogram can be compared against a spectral library (like the NIST library) for positive identification. sisweb.com The purity of the sample can be determined by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Integration with Other Chromatographic Methods for Complex Mixture Analysis

While GC-MS is highly effective, it is limited to thermally stable and volatile compounds. For the analysis of Heptane, 2,2,6,6-tetramethyl-4-methylene- in more complex, non-volatile matrices, or for the analysis of thermally labile compounds, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a valuable alternative.

Specifically, this compound can be analyzed using a reverse-phase (RP) HPLC method. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For a non-polar compound like this one, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. sielc.com As the proportion of the organic solvent is increased, the compound will elute from the column.

For compatibility with mass spectrometry, the mobile phase additives must be volatile. For instance, if phosphoric acid is used in the mobile phase for HPLC with UV detection, it must be replaced with a volatile acid like formic acid for LC-MS applications. sielc.com This allows the mobile phase to be effectively vaporized and removed in the MS interface. LC-MS is particularly advantageous for analyzing complex hydrocarbon mixtures that may not be fully resolved by GC. nih.govnist.gov

Theoretical and Computational Chemistry Studies on Heptane, 2,2,6,6 Tetramethyl 4 Methylene

Quantum Chemical Calculations for Equilibrium Geometries and Electronic Structures

Quantum chemical calculations are instrumental in determining the fundamental properties of molecules, including their three-dimensional structure and the distribution of electrons. For a molecule as sterically crowded as Heptane (B126788), 2,2,6,6-tetramethyl-4-methylene-, these calculations reveal significant deviations from idealized geometries.

The equilibrium geometry of the molecule is largely dictated by the steric repulsion between the two large tert-butyl groups. This repulsion forces a widening of the C-C-C bond angles around the central methylene (B1212753) carbon. While a standard sp2 hybridized carbon in an alkene would exhibit bond angles of approximately 120°, and an sp3 hybridized carbon around 109.5°, the angles in this molecule are distorted to accommodate the bulky substituents. This steric strain also influences the planarity of the double bond, potentially causing slight twisting to minimize non-bonded interactions.

The electronic structure is also influenced by this steric hindrance. The presence of alkyl groups attached to a double bond is generally stabilizing through hyperconjugation. stackexchange.com In Heptane, 2,2,6,6-tetramethyl-4-methylene-, the numerous C-H and C-C single bonds of the tert-butyl groups can interact with the π-system of the double bond, donating electron density and increasing its stability. stackexchange.com However, the severe steric crowding may affect the ideal orbital overlap required for maximal hyperconjugative stabilization.

Table 1: Predicted Geometrical Parameters for Heptane, 2,2,6,6-tetramethyl-4-methylene-

| Parameter | Predicted Value | Idealized Value |

| C-C=C Bond Angle | > 120° | 120° |

| H-C-H Bond Angle (methylene) | < 120° | 120° |

| C=C Bond Length | ~1.34 Å | 1.34 Å |

| Dihedral Angle (C-C=C-C) | Non-zero | 0° (planar) |

Conformational Analysis and Energy Landscapes of Sterically Hindered Heptane Derivatives

Conformational analysis of Heptane, 2,2,6,6-tetramethyl-4-methylene- reveals a complex energy landscape with multiple local minima and significant rotational barriers. The primary drivers of conformational preference are the steric interactions between the bulky tert-butyl groups.

The rotation around the single bonds adjacent to the central double bond is highly restricted. As the tert-butyl groups rotate, they can eclipse each other, leading to a substantial increase in steric strain. This results in high-energy barriers to rotation, effectively "locking" the molecule into a limited number of low-energy conformations.

In analogous sterically hindered molecules, such as those containing multiple tert-butyl groups on a cyclohexane (B81311) ring, non-chair conformations like the twist-boat can become more stable to alleviate steric strain. upenn.edu Similarly, for Heptane, 2,2,6,6-tetramethyl-4-methylene-, the lowest energy conformation is likely one that maximizes the distance between the tert-butyl groups, even if it introduces other minor strains. The energy landscape, therefore, would be characterized by deep, narrow potential wells corresponding to these stable conformers, separated by high-energy transition states.

Table 2: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-C=C-C) | Relative Energy (kcal/mol) |

| Staggered (anti-periplanar) | 180° | 0 (Reference) |

| Eclipsed (syn-periplanar) | 0° | High |

| Gauche | ± 60° | Intermediate |

Applications of Density Functional Theory (DFT) to Investigate Electronic Properties and Stability

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties and stability of molecules. For branched alkanes and alkenes, DFT studies have shown that increased branching can lead to greater thermodynamic stability. nih.gov This is often attributed to a combination of electronic and steric effects.

In the case of Heptane, 2,2,6,6-tetramethyl-4-methylene-, DFT calculations can provide a detailed picture of the electron density distribution. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can offer insights into the molecule's reactivity. The HOMO is likely to be localized on the π-system of the double bond, making it the site for electrophilic attack. The LUMO, conversely, would indicate the most likely site for nucleophilic attack.

Table 3: Calculated Electronic Properties using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | High | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | Near zero | Reflects the nonpolar nature of the hydrocarbon |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. For a flexible yet sterically hindered molecule like Heptane, 2,2,6,6-tetramethyl-4-methylene-, MD simulations can reveal the nature of its dynamic movements.

Simulations of branched alkanes have shown that they exhibit complex conformational transitions between different rotational isomeric states (gauche and trans). acs.org For Heptane, 2,2,6,6-tetramethyl-4-methylene-, MD trajectories would likely show the molecule residing in its low-energy conformations for extended periods, with infrequent and rapid transitions over the high-energy barriers.

Intermolecular interactions in the liquid phase are dominated by van der Waals forces, specifically London dispersion forces. libretexts.org The bulky and somewhat spherical shape of the molecule due to the tert-butyl groups affects how these molecules pack in the condensed phase. This irregular shape can lead to less efficient packing compared to linear alkanes, which in turn influences bulk properties like boiling point and density. saskoer.ca MD simulations can model these packing effects and predict macroscopic properties.

Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For Heptane, 2,2,6,6-tetramethyl-4-methylene-, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly insightful.

The ¹H NMR spectrum would be expected to show distinct signals for the methylene protons and the protons of the tert-butyl groups. Due to the steric hindrance, the rotation of the tert-butyl groups may be slow on the NMR timescale at low temperatures, potentially leading to more complex splitting patterns. The ¹³C NMR spectrum would similarly show characteristic chemical shifts for the different carbon environments, including the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the aliphatic chain. Modern computational methods can predict these chemical shifts with a high degree of accuracy. github.iocompchemhighlights.org

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methylene (=CH₂) | 100-110 |

| Quaternary (=C<) | 150-160 |

| tert-Butyl (quaternary C) | 30-40 |

| tert-Butyl (methyl C) | 25-35 |

Reaction Mechanisms and Chemical Transformations of Heptane, 2,2,6,6 Tetramethyl 4 Methylene

Mechanistic Investigations of Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition is a characteristic reaction of alkenes. However, in the case of Heptane (B126788), 2,2,6,6-tetramethyl-4-methylene-, the rate and outcome of such reactions are expected to be heavily influenced by the steric bulk of the neighboring tert-butyl groups.

The generally accepted mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves a two-step process:

Formation of a Carbocation Intermediate: The pi electrons of the alkene's double bond attack the electrophile (e.g., the proton from HX), forming a new carbon-hydrogen bond and a carbocation intermediate. For Heptane, 2,2,6,6-tetramethyl-4-methylene-, this initial attack would lead to the formation of a tertiary carbocation, which is generally more stable than a secondary carbocation.

Nucleophilic Attack: The resulting halide ion (X⁻) then acts as a nucleophile, attacking the positively charged carbon to form the final alkyl halide product.

Due to the significant steric hindrance around the double bond, the approach of the electrophile is impeded, which would likely result in a slower reaction rate compared to less substituted alkenes. The regioselectivity of the addition would be expected to follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond to form the more stable tertiary carbocation.

Table 1: Predicted Products of Electrophilic Addition to Heptane, 2,2,6,6-tetramethyl-4-methylene-

| Reagent | Predicted Major Product |

| HBr | 4-Bromo-2,2,6,6-tetramethylheptane |

| HCl | 4-Chloro-2,2,6,6-tetramethylheptane |

| H₂O/H⁺ | 2,2,6,6-Tetramethylheptan-4-ol |

This table is based on theoretical predictions and the principles of electrophilic addition reactions.

Studies on Radical-Mediated Transformations and Polymerization Tendencies

The steric hindrance in Heptane, 2,2,6,6-tetramethyl-4-methylene- is expected to play a crucial role in its radical-mediated transformations. While radical addition to the double bond is possible, the bulky tert-butyl groups would likely hinder the approach of radical initiators and the subsequent propagation steps required for polymerization.

Generally, the radical polymerization of alkenes proceeds via three main steps: initiation, propagation, and termination.

Initiation: A radical initiator generates a free radical which then adds to the alkene monomer.

Propagation: The newly formed radical monomer adds to another monomer, and the process repeats.

Termination: The growing polymer chains are terminated by combination or disproportionation.

For Heptane, 2,2,6,6-tetramethyl-4-methylene-, the steric shielding of the double bond would make it a poor monomer for radical polymerization. The bulky substituents would prevent the effective overlap of orbitals necessary for chain propagation, leading to a low degree of polymerization or no polymerization at all under typical conditions. Studies on other sterically hindered alkenes have shown a significant decrease in polymerization rates and yields.

Analysis of Thermal Stability and Pyrolytic Degradation Pathways

Heptane, 2,2,6,6-tetramethyl-4-methylene-, being a highly branched hydrocarbon, is expected to have a lower thermal stability compared to its linear isomers. Pyrolysis, or thermal decomposition in the absence of air, of branched alkanes and alkenes typically proceeds through a free-radical chain mechanism involving C-C and C-H bond cleavage.

The presence of quaternary carbon atoms and the strained environment around the double bond could lead to specific fragmentation patterns. The C-C bonds adjacent to the quaternary carbons are often the most susceptible to cleavage at high temperatures. Pyrolysis of branched alkanes generally leads to the formation of smaller alkanes and alkenes. For Heptane, 2,2,6,6-tetramethyl-4-methylene-, potential pyrolytic degradation pathways could involve the cleavage of the bonds to the tert-butyl groups, leading to the formation of isobutylene and other smaller hydrocarbon fragments. The rate of pyrolysis is known to increase with molecular weight and branching in alkanes.

Exploration of Catalytic Hydrogenation and Oxidation Processes

Catalytic Hydrogenation:

The catalytic hydrogenation of Heptane, 2,2,6,6-tetramethyl-4-methylene- would convert the alkene to the corresponding alkane, 2,2,6,6-tetramethylheptane. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel.

The reaction proceeds by the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. Due to the steric hindrance around the double bond, this is a tetrasubstituted-like olefin, and its hydrogenation is expected to be slower than that of less substituted alkenes. However, with an appropriate catalyst and reaction conditions (e.g., higher pressure and temperature), the hydrogenation should proceed to completion.

Table 2: Catalytic Hydrogenation of Heptane, 2,2,6,6-tetramethyl-4-methylene-

| Reactant | Catalyst | Product |

| Heptane, 2,2,6,6-tetramethyl-4-methylene- | Pd/C, PtO₂, or Raney Ni | 2,2,6,6-Tetramethylheptane |

This table outlines the expected outcome of the catalytic hydrogenation reaction.

Oxidation Processes:

The oxidation of the alkene moiety in Heptane, 2,2,6,6-tetramethyl-4-methylene- can lead to various products depending on the oxidizing agent and reaction conditions.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would likely form the corresponding epoxide, 2,2-di-tert-butyloxirane. The steric hindrance would again be a factor in the reaction rate.

Ozonolysis: Treatment with ozone followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the double bond to yield 2,2,6,6-tetramethylheptan-4-one and formaldehyde. An oxidative workup would yield the same ketone and carboxylic acid (formic acid, which may be further oxidized).

Strong Oxidizing Agents: Reaction with strong oxidizing agents like potassium permanganate under harsh conditions would likely lead to cleavage of the double bond and further oxidation of the resulting fragments.

Reactions Involving Rearrangements and Cyclization under Various Conditions

Under acidic conditions, the carbocation intermediate formed during electrophilic addition to Heptane, 2,2,6,6-tetramethyl-4-methylene- could potentially undergo rearrangement. However, the initially formed tertiary carbocation is already relatively stable. Hydride or alkyl shifts would lead to other tertiary carbocations, and thus extensive rearrangement is not necessarily expected unless a more stable carbocation can be formed.

Due to the acyclic and sterically congested nature of the molecule, intramolecular cyclization reactions are unlikely under typical conditions. For cyclization to occur, the molecule would need to adopt a conformation that brings reactive sites into proximity, which is disfavored by the bulky tert-butyl groups.

Potential Applications and Roles of Heptane, 2,2,6,6 Tetramethyl 4 Methylene in Specialized Chemical Contexts

Investigation as a Model Compound for Fundamental Research on Steric Hindrance

The concept of steric hindrance—the influence of a molecule's spatial arrangement on its reactivity—is a cornerstone of organic chemistry. Heptane (B126788), 2,2,6,6-tetramethyl-4-methylene- serves as an exemplary model compound for investigating these effects due to the substantial steric bulk surrounding its reactive methylene (B1212753) (=CH₂) group.

The molecule's structure can be described as a central methylene carbon double-bonded to a carbon atom which is attached to two neopentyl groups. Each neopentyl group contains a quaternary carbon atom bonded to three methyl groups, creating a sterically congested environment around the double bond. This significant crowding impedes the approach of reagents to the reactive π-bond, thereby influencing reaction rates and pathways.

Researchers utilize such sterically hindered alkenes to probe the limits of chemical reactions and to elucidate reaction mechanisms. By comparing the reactivity of Heptane, 2,2,6,6-tetramethyl-4-methylene- with less hindered alkenes, chemists can quantify the impact of steric bulk on various transformations. For instance, in reactions like catalytic hydrogenation, the rate is expected to be significantly lower compared to that of a linear alkene due to the difficulty of the alkene coordinating with the catalyst's surface. researchgate.net

| Alkene | Structural Feature | Relative Rate of Hydrogenation (Predicted) | Primary Influencing Factor |

|---|---|---|---|

| 1-Octene | Linear, terminal alkene | High | Minimal steric hindrance |

| 2,4,4-Trimethyl-1-pentene | Branched, terminal alkene | Moderate | Moderate steric hindrance from one tert-butyl group |

| Heptane, 2,2,6,6-tetramethyl-4-methylene- | Highly branched, terminal alkene | Very Low | Severe steric hindrance from two neopentyl groups |

This deliberate use of sterically demanding substrates helps in the design of more selective catalysts and reagents, as the steric environment can be exploited to favor certain reaction outcomes over others.

Exploration as a Component in Specialized Hydrocarbon Mixtures or Formulations

The physical and chemical properties of Heptane, 2,2,6,6-tetramethyl-4-methylene- make it a candidate for inclusion in specialized hydrocarbon formulations, such as high-performance fuels and lubricants. ontosight.ai Its highly branched structure is particularly relevant to its potential application as a fuel component.

Branched hydrocarbons generally exhibit higher octane (B31449) numbers than their straight-chain counterparts. researchgate.net The octane rating is a measure of a fuel's ability to resist "knocking" or premature detonation in an internal combustion engine. The compact, spherical shape of highly branched alkanes leads to more controlled combustion. Upon hydrogenation, Heptane, 2,2,6,6-tetramethyl-4-methylene- would yield 2,2,4,6,6-pentamethylheptane, a highly branched C12 alkane. Such structures are desirable for boosting the octane rating of gasoline blends.

| Compound | Structure | Boiling Point (°C) | Octane Number (RON) - (Estimated/Typical for class) |

|---|---|---|---|

| n-Dodecane | Linear Alkane (C12) | 216 | Low (typically negative for long-chain n-alkanes) |

| Isooctane (2,2,4-Trimethylpentane) | Branched Alkane (C8) | 99 | 100 (Reference Standard) |

| 2,2,4,6,6-Pentamethylheptane | Highly Branched Alkane (C12) | ~177 | High (>100) |

Furthermore, the thermal stability and resistance to oxidation imparted by the quaternary carbon centers suggest its potential use in synthetic lubricants. ontosight.ai These formulations are required to maintain their viscosity and chemical integrity under high-temperature and high-stress conditions, properties that are enhanced by the inherent stability of highly branched hydrocarbon chains.

Role in Fundamental Studies of Alkene Reactivity, Selectivity, and Reaction Kinetics

Beyond simply impeding reactions, the pronounced steric hindrance of Heptane, 2,2,6,6-tetramethyl-4-methylene- provides a valuable tool for studying the selectivity and kinetics of alkene reactions. The steric environment can dictate both the regioselectivity (where a reagent adds to an unsymmetrical alkene) and the stereoselectivity (the spatial orientation of the product).

A classic example is the hydroboration-oxidation reaction, which typically adds a hydroxyl group to the less substituted carbon of a double bond (an "anti-Markovnikov" addition). masterorganicchemistry.comlibretexts.org With a substrate as sterically hindered as Heptane, 2,2,6,6-tetramethyl-4-methylene-, this selectivity is expected to be exceptionally high. The bulky borane (B79455) reagent (e.g., BH₃ or 9-BBN) will preferentially approach the least hindered side of the double bond, leading almost exclusively to the formation of the terminal alcohol after oxidation. nih.gov

In contrast, electrophilic additions, such as the addition of hydrogen bromide (HBr), generally follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, forming a more stable carbocation intermediate. libretexts.org In the case of Heptane, 2,2,6,6-tetramethyl-4-methylene-, protonation of the terminal CH₂ group would lead to a highly stable tertiary carbocation. However, the rate of this reaction might be slowed significantly by the steric hindrance, which shields the double bond from the initial electrophilic attack. pressbooks.pub Studying the kinetics of such a reaction would provide quantitative data on the energetic cost of this steric repulsion.

| Reaction | Reagent | Predicted Major Product | Governing Principle |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 2,2,6,6-Tetramethyl-4-methylheptan-1-ol | Anti-Markovnikov addition due to steric hindrance |

| Electrophilic Addition | HBr | 4-Bromo-2,2,6,6-tetramethyl-4-methylheptane | Markovnikov's rule (formation of the most stable carbocation) |

By using this compound in mechanistic and kinetic studies, chemists can refine theoretical models of chemical reactivity, leading to a more nuanced understanding of how molecular structure governs chemical behavior.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,2,6,6-tetramethyl-4-methyleneheptane be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : and NMR can identify methyl groups (δ ~0.9–1.3 ppm) and the methylidene group (δ ~4.5–5.5 ppm). Coupling patterns in NMR distinguish branching .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (CH, exact mass 168.319) via molecular ion peaks and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=C (methylidene) appear near 1640–1680 cm .

Q. What synthetic routes are available for preparing 2,2,6,6-tetramethyl-4-methyleneheptane?

- Methodological Answer : The compound is synthesized via:

- Neopentyl Group Coupling : Reacting neopentyl halides with alkene precursors under Grignard or organometallic conditions to form the branched backbone .

- Hydride Elimination : Using sterically hindered bases (e.g., LDA) to eliminate H from tertiary alcohols, generating the methylidene group .

- Cross-Metathesis : Transition metal catalysts (e.g., Ru-based) can facilitate alkene rearrangement in branched hydrocarbons .

Advanced Research Questions

Q. How does 2,2,6,6-tetramethyl-4-methyleneheptane function as a ligand precursor in metal-organic complexes?

- Methodological Answer : The compound’s derivatives (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) are chelating ligands for lanthanides and transition metals. Key steps:

- Ligand Synthesis : Oxidative cleavage of the methylidene group yields diketones, which form stable β-diketonate complexes (e.g., Yb(TMHD)) .

- Characterization : X-ray crystallography confirms octahedral coordination geometry, while UV-Vis and EPR spectroscopy assess electronic properties .

- Applications : These complexes are used in OLEDs, catalysis, and as MRI contrast agents due to their thermal stability and redox activity .

Q. What role do derivatives of this compound play in detecting reactive oxygen species (ROS) in photodynamic therapy (PDT)?

- Methodological Answer : Derivatives like 2,2,6,6-tetramethyl-4-piperidone (TEMP) are spin traps in electron paramagnetic resonance (EPR) spectroscopy:

- Mechanism : TEMP reacts with singlet oxygen () to form stable nitroxide radicals detectable via EPR .

- Validation : Co-use with chemical probes (e.g., ABMDMA) ensures specificity; kinetic studies quantify generation rates in PDT systems .

- Limitations : Competing ROS (e.g., hydroxyl radicals) require controlled experimental conditions (pH, light intensity) to avoid false signals .

Q. How can computational methods predict the reactivity of 2,2,6,6-tetramethyl-4-methyleneheptane in radical polymerization?

- Methodological Answer :

- DFT Calculations : Model the methylidene group’s susceptibility to radical addition. High steric hindrance from tetramethyl groups reduces reactivity, favoring termination over propagation .

- Kinetic Monte Carlo Simulations : Predict polymerization rates under varying temperatures and initiator concentrations .

- Experimental Validation : Compare simulated data with radical trapping experiments using TEMPO or EPR .

Data Contradictions and Resolution

- Spectral Data Consistency : Discrepancies in reported NMR shifts for methylidene groups (δ 110–115 ppm vs. δ 105–110 ppm) may arise from solvent effects or impurities. Cross-validation with GC-MS and elemental analysis is recommended .

- Synthetic Yield Variability : Divergent yields in Grignard routes (30–70%) highlight sensitivity to moisture and steric effects. Anhydrous conditions and slow reagent addition improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.